5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium
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Overview
Description
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium is a synthetic bipolar photosensitizer with promising applications in various fields. This compound is known for its ability to absorb red light and generate singlet oxygen, making it highly effective in photodynamic therapy .
Preparation Methods
The synthesis of 5-ethylamino-9-diethylaminobenzo(a)phenoxazinium involves structural modifications to the photoinactive benzophenoxazine Nile blue A. The incorporation of sulfur and selenium into the benzophenoxazine moiety results in lipophilic, red-absorbing chromophores .
Chemical Reactions Analysis
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur and selenium compounds, which are essential for the structural modifications . The major products formed from these reactions are thiazinium and selenazinium analogues, which exhibit different photodynamic activities .
Scientific Research Applications
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium has numerous scientific research applications. It is primarily used as a photosensitizer in photodynamic therapy for treating localized infections and certain types of cancer . The compound’s ability to generate singlet oxygen makes it effective against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi . Additionally, it has been studied for its potential in inducing autophagy and endoplasmic reticulum stress in squamous carcinoma cells .
Mechanism of Action
The mechanism of action of 5-ethylamino-9-diethylaminobenzo(a)phenoxazinium involves the generation of singlet oxygen upon exposure to red light. This singlet oxygen induces oxidative stress in target cells, leading to cell death . The compound also triggers endoplasmic reticulum stress via the PERK-eIF2α signaling pathway, promoting autophagy in cancer cells .
Comparison with Similar Compounds
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium is compared with other similar compounds, such as 5-ethylamino-9-diethylaminobenzo(a)phenothiazinium and 5-ethylamino-9-diethylaminobenzo(a)phenoselenazinium . These compounds share similar structural features but differ in their photodynamic activities and singlet oxygen yields. The incorporation of sulfur and selenium into the benzophenoxazine moiety enhances the photodynamic activity, with the selenium derivative being the most effective .
Properties
CAS No. |
7385-74-2 |
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Molecular Formula |
C22H24ClN3O |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H23N3O.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |
InChI Key |
SXQRATTWLJENLK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[Cl-] |
Origin of Product |
United States |
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